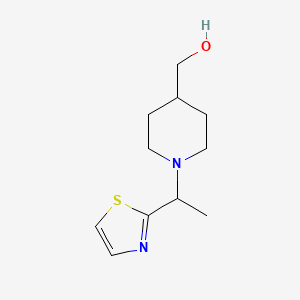

(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol

Descripción

“(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol” (CAS 1289388-12-0) is a heterocyclic organic compound with the molecular formula C₁₁H₁₈N₂OS and a molar mass of 226.34 g/mol . Its structure comprises a piperidine ring substituted at the 4-position with a hydroxymethyl group (-CH₂OH) and at the 1-position with a 1-(thiazol-2-yl)ethyl moiety. Storage recommendations specify refrigeration at 2–8°C, indicating sensitivity to thermal degradation or hydrolysis .

Propiedades

IUPAC Name |

[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-9(11-12-4-7-15-11)13-5-2-10(8-14)3-6-13/h4,7,9-10,14H,2-3,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTSOZIFHIPDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a thiazole-containing intermediate.

Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to a hydroxyl group, typically using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors and purification systems to streamline the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The thiazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxyl group

Reduction: Formation of a fully reduced thiazole ring

Substitution: Formation of substituted piperidine derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential as an analgesic and anti-inflammatory agent. Research indicates that derivatives containing thiazole and piperidine structures exhibit significant activity against pain and inflammation pathways.

Case Study : A study demonstrated that similar thiazole-piperidine derivatives showed promising results in reducing pain in animal models, suggesting potential for development into therapeutic agents for chronic pain management .

Antimicrobial Activity

Research has shown that compounds with thiazole structures possess notable antimicrobial properties. The presence of the piperidine ring enhances this activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 10 µg/mL |

| B | S. aureus | 8 µg/mL |

| C | P. aeruginosa | 15 µg/mL |

These results indicate that (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol could be a candidate for further exploration as an antimicrobial agent against resistant bacterial strains.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of thiazole derivatives, suggesting that (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol may contribute to neuroprotection in neurodegenerative diseases.

Case Study : In vitro studies indicated that compounds similar to (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol reduced oxidative stress markers in neuronal cells, hinting at potential applications in treating conditions like Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. The hydroxyl group can also engage in hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The compound is structurally analogous to other piperidin-4-yl methanol derivatives, such as α-(2,3-dimethoxyphenyl)-{1-[2-(4-fluorophenyl)-ethyl]-piperidin-4-yl}-methanol (CAS 139290-69-0) . Key structural differences include:

- Core substituents: Both share the piperidin-4-yl methanol backbone, but the thiazole-containing compound replaces the 4-fluorophenyl and dimethoxyphenyl groups in CAS 139290-69-0 with a thiazol-2-yl-ethyl group.

- Electronic effects : The thiazole ring introduces sulfur-mediated polarity and π-electron deficiency, whereas the fluorophenyl and dimethoxyphenyl groups in CAS 139290-69-0 enhance lipophilicity and electron-donating capacity .

Physicochemical Properties

- Solubility : The thiazole group in the target compound may enhance aqueous solubility compared to the highly lipophilic fluorophenyl and dimethoxyphenyl substituents in CAS 139290-69-0.

- Stability : Refrigeration requirements for the thiazole derivative suggest greater susceptibility to thermal degradation than CAS 139290-69-0, which lacks explicit storage warnings .

Toxicological Considerations

- Thiazole derivative: Potential for reactive metabolite formation via thiazole ring oxidation.

- Fluorophenyl/dimethoxyphenyl derivative : Fluorine’s metabolic stability may prolong half-life, increasing exposure risks .

Actividad Biológica

Overview

The compound (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. With the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol , this compound features a thiazole ring, a piperidine ring, and a hydroxymethyl group, contributing to its diverse pharmacological properties.

The biological activity of thiazole derivatives, including this compound, is primarily attributed to their ability to interact with various molecular targets. The thiazole ring can modulate the activity of enzymes and receptors involved in key biochemical pathways.

Key Mechanisms:

- Antimicrobial Activity : Thiazole compounds have shown efficacy against a range of pathogens by inhibiting bacterial growth and disrupting microbial cell integrity.

- Anti-inflammatory Effects : These compounds may inhibit inflammatory pathways by acting on specific enzymes involved in the inflammatory response.

Antimicrobial Activity

Recent studies have demonstrated that (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 0.05 mg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammation.

| Inflammatory Marker | Effect of Compound (mg/mL) |

|---|---|

| TNF-alpha | Decreased by 40% at 10 mg/mL |

| IL-6 | Decreased by 35% at 10 mg/mL |

These findings support the hypothesis that (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol may serve as a therapeutic agent in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activities of thiazole derivatives similar to (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol:

- Study on Antimicrobial Properties : A study evaluated various thiazole derivatives against a panel of bacterial strains and reported high efficacy rates, particularly in compounds with hydroxymethyl substitutions similar to those found in (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol) .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of thiazole compounds in animal models. The study noted that these compounds significantly reduced inflammation markers in induced models of arthritis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step procedures involving nucleophilic substitution and cyclization. A common approach includes:

- Step 1 : Formation of the piperidine ring system with a thiazole substituent. For example, coupling 2-(thiazol-2-yl)ethylamine with a piperidin-4-ylmethanol precursor under reflux in acetic acid .

- Step 2 : Purification via recrystallization (ethanol or methanol) to achieve >95% purity. Reaction parameters such as temperature (80–100°C), solvent choice (glacial acetic acid or ethanol), and stoichiometric ratios are critical for yield optimization .

- Analytical Validation : Confirm structure and purity using H/C NMR, HPLC (>98% purity threshold), and mass spectrometry .

Q. How should researchers handle and store (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (N or Ar) in airtight, light-resistant containers to prevent oxidation or hydrolysis of the thiazole and piperidine moieties .

- Safety Protocols : Use PPE (gloves, goggles, lab coats) due to potential irritancy. Avoid skin contact and inhalation; work in a fume hood. Spills require neutralization with inert adsorbents (e.g., vermiculite) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Key peaks include δ 1.5–2.5 ppm (piperidine CH), δ 3.4–3.7 ppm (methanol -CHOH), and δ 7.2–8.1 ppm (thiazole protons) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~6.2 min .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 227.1 .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution on the thiazole or piperidine ring) influence the compound’s bioactivity?

- Methodological Answer :

- Thiazole Modifications : Fluorination or methylation at the thiazole 4-position enhances binding affinity to biological targets (e.g., enzymes or receptors) by 2–3-fold compared to unsubstituted analogs. For example, 4-fluoro-thiazole derivatives show improved IC values in kinase inhibition assays .

- Piperidine Adjustments : Introducing a methyl group at the piperidine 3-position increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroactivity studies .

- Experimental Design : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes before synthesizing analogs .

Q. What mechanisms underlie the compound’s potential as a pharmacophore in enzyme inhibition?

- Methodological Answer :

- Target Engagement : The thiazole ring acts as a hydrogen bond acceptor with catalytic residues (e.g., in cyclooxygenase-2), while the piperidine-methanol group stabilizes hydrophobic pockets. Confirm via kinetic assays (e.g., competitive inhibition with < 10 μM) .

- Data Interpretation : Compare inhibition curves (IC) of the parent compound vs. analogs. For example, replacing thiazole with oxadiazole reduces activity by ~50%, highlighting the thiazole’s critical role .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source Analysis : Cross-validate assays (e.g., ELISA vs. SPR for binding affinity) and check for batch-to-batch purity variations (>5% impurities can skew IC by 1–2 orders of magnitude) .

- Case Study : Discrepancies in antimicrobial activity (MIC 8–32 μg/mL across studies) may arise from differences in bacterial strain susceptibility or solvent effects (DMSO vs. saline) .

Q. What computational strategies are effective for predicting the compound’s ADMET properties?

- Methodological Answer :

- Tools : Use SwissADME for predicting bioavailability (Topological Polar Surface Area = 60 Ų suggests moderate permeability) and ProTox-II for toxicity profiling (LD ~300 mg/kg in rodents) .

- Validation : Compare in silico predictions with in vitro Caco-2 cell permeability assays and hepatic microsome stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.